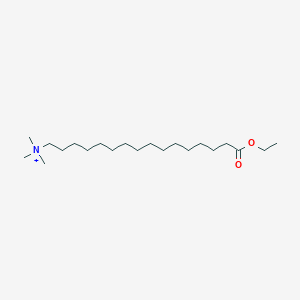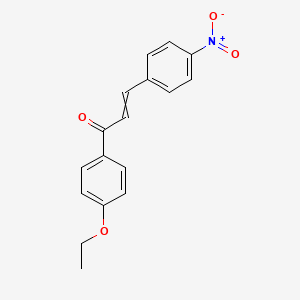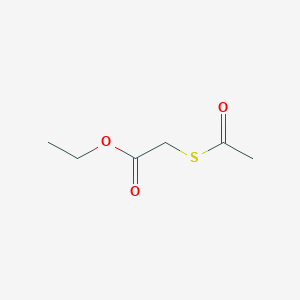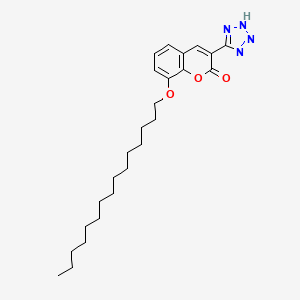
3-Methylbut-2-en-1-yl trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbut-2-en-1-yl trifluoroacetate is an organic compound with the molecular formula C7H9F3O2 It is a derivative of trifluoroacetic acid and is characterized by the presence of a trifluoroacetate group attached to a 3-methylbut-2-en-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylbut-2-en-1-yl trifluoroacetate can be synthesized through the esterification of 3-methylbut-2-en-1-ol with trifluoroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable method for the synthesis of such esters .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbut-2-en-1-yl trifluoroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-methylbut-2-en-1-ol and trifluoroacetic acid.
Reduction: Reduction of the ester can lead to the formation of the corresponding alcohol.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-Methylbut-2-en-1-ol and trifluoroacetic acid.
Reduction: 3-Methylbut-2-en-1-ol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methylbut-2-en-1-yl trifluoroacetate has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates
Mecanismo De Acción
The mechanism of action of 3-methylbut-2-en-1-yl trifluoroacetate involves its ability to act as an electrophile due to the electron-withdrawing nature of the trifluoroacetate group. This makes it reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbut-2-en-1-yl acetate: Similar structure but with an acetate group instead of trifluoroacetate.
3-Methylbut-2-en-1-yl pivalate: Contains a pivalate group, differing in steric and electronic properties.
Prenyl acetate: Another ester with a similar prenyl group but different ester functionality
Uniqueness
3-Methylbut-2-en-1-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct electronic properties and reactivity compared to other esters. This makes it particularly useful in applications requiring strong electron-withdrawing groups and in reactions where selective reactivity is desired.
Propiedades
Número CAS |
77949-43-0 |
|---|---|
Fórmula molecular |
C7H9F3O2 |
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
3-methylbut-2-enyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H9F3O2/c1-5(2)3-4-12-6(11)7(8,9)10/h3H,4H2,1-2H3 |
Clave InChI |
FSPSFOXDJIBXAF-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC(=O)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


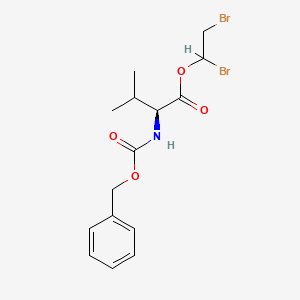

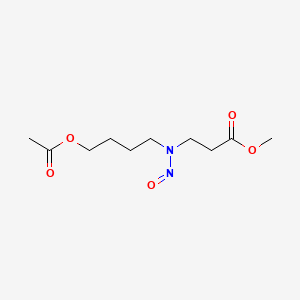
![4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)](/img/structure/B14447999.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)

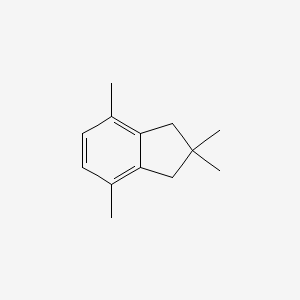

![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
![oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide](/img/structure/B14448033.png)
